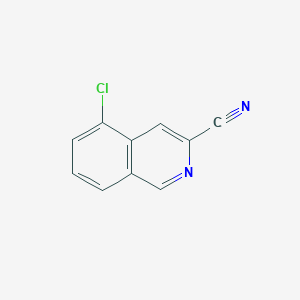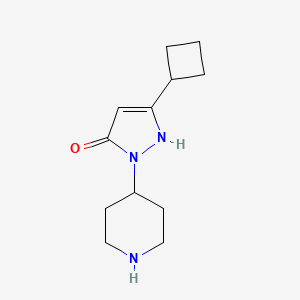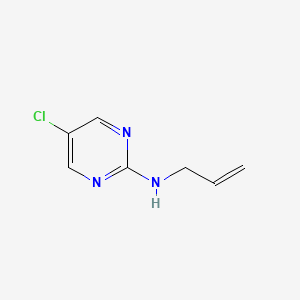
5-chloro-N-(prop-2-en-1-yl)pyrimidin-2-amine
Overview
Description
Scientific Research Applications
Anti-Fibrotic Applications
“5-chloro-N-(prop-2-en-1-yl)pyrimidin-2-amine” derivatives have been studied for their potential anti-fibrotic activities. These compounds have shown promise in inhibiting the expression of collagen and reducing the content of hydroxyproline in cell culture mediums, indicating their potential as novel anti-fibrotic drugs .
Anti-Inflammatory Activities
Pyrimidine derivatives, including “5-chloro-N-prop-2-enylpyrimidin-2-amine”, are known to exhibit a range of pharmacological effects, one of which is anti-inflammatory activity. They work by inhibiting the expression and activities of vital inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .
Antimicrobial and Antiviral Properties
The pyrimidine core structure is associated with diverse biological activities, including antimicrobial and antiviral properties. Compounds containing this moiety have been utilized in the design of drugs targeting various microbial and viral infections .
Enzyme Inhibition
Pyrimidine derivatives are also recognized for their enzyme inhibitory activity. They have been active as inhibitors for a number of kinases and other enzymes, which makes them valuable in the study of biochemical pathways and potential therapeutic agents .
Neuropharmacological Research
In neuropharmacology, “5-chloro-N-prop-2-enylpyrimidin-2-amine” can be used to develop techniques for monitoring chemical signals in vivo in the brain. This includes applications in microdialysis and biosensors, which are essential for understanding neurotransmitter dynamics and developing new neurological drugs .
Pharmacological Neurochemistry
The compound’s derivatives can be instrumental in pharmacological neurochemistry, particularly in the development of techniques for monitoring chemical signals in various organs. This research can lead to the discovery of chemical markers of ischemia and cell degradation, which are crucial for diagnosing and treating patients in intensive care .
Future Directions
properties
IUPAC Name |
5-chloro-N-prop-2-enylpyrimidin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClN3/c1-2-3-9-7-10-4-6(8)5-11-7/h2,4-5H,1,3H2,(H,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMUYDDBBSHRICK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC1=NC=C(C=N1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-N-(prop-2-en-1-yl)pyrimidin-2-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



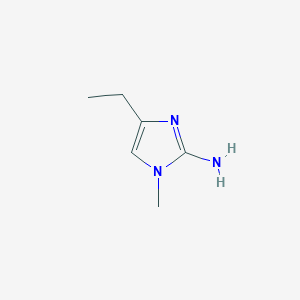
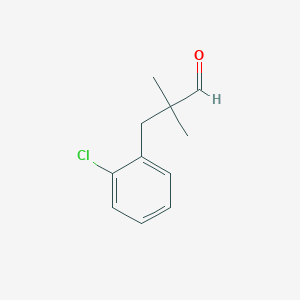

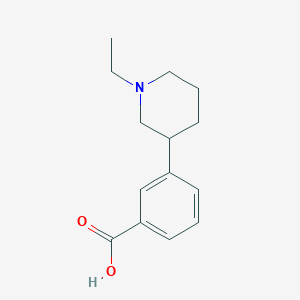

![2-(1H-imidazo[1,2-b]pyrazol-1-yl)acetic acid](/img/structure/B1470417.png)
![2-Ethyl-octahydropyrrolo[3,4-c]pyrrole-1,3-dione](/img/structure/B1470418.png)



